Avrainvillamide

Antimicrobial Resistance Antibiotic Discovery Natural Products

Avrainvillamide is the definitive chemical probe for NPM1-mutant AML research, uniquely inducing nucleolar relocalization through covalent Cys275 alkylation—a mechanism not replicated by any other small molecule. Its potent, quantifiable activity against multi-drug resistant Gram-positive bacteria (MICs 12.5–25 µg/mL) and sub-micromolar GI50 values across prostate, breast, and melanoma cancer lines underscore its dual antimicrobial–anticancer polypharmacology. As the monomeric active species of the stephacidin B dimer, it provides a validated in vivo scaffold with demonstrated xenograft efficacy in colon cancer (HCT-116) and AML (OCI-AML3) models. Procure Avrainvillamide to establish gold-standard phenotypic assays, drive SAR programs, and de-risk your preclinical pipeline with a mechanistically distinct, literature-validated starting point.

Molecular Formula C26H27N3O4
Molecular Weight 445.519
CAS No. 269741-97-1
Cat. No. B2978725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvrainvillamide
CAS269741-97-1
Molecular FormulaC26H27N3O4
Molecular Weight445.519
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)[O-])C
InChIInChI=1S/C26H27N3O4/c1-23(2)10-8-15-17(33-23)7-6-14-16-12-26-18(24(3,4)20(16)29(32)19(14)15)13-25(21(30)27-26)9-5-11-28(25)22(26)31/h6-8,10,12,18H,5,9,11,13H2,1-4H3,(H,27,30)
InChIKeyALXLLOQTGLPCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Avrainvillamide (CAS 269741-97-1): Baseline Profile for Research Procurement


Avrainvillamide ((+)-Avrainvillamide, CJ-17,665) is a naturally occurring prenylated indole alkaloid first isolated from the fungus Aspergillus ochraceus [1]. It serves as the monomeric form of the dimeric alkaloid stephacidin B, with which it shares a dynamic chemical equilibrium [2]. The compound possesses a characteristic α,β-unsaturated nitrone functionality within its 3-alkylidene-3H-indole 1-oxide core, enabling covalent and reversible binding to heteroatom-based nucleophiles such as cysteine residues in proteins [3]. Avrainvillamide is recognized for its potent antiproliferative and antimicrobial properties, making it a subject of significant interest in oncology and infectious disease research [4].

Why Avrainvillamide Cannot Be Substituted by Generic In-Class Analogs


Generic substitution of Avrainvillamide with other indole alkaloids or NPM1-binding compounds is not scientifically valid due to its unique polypharmacology and covalent binding mode. Unlike many in-class compounds that exhibit either antimicrobial or antiproliferative activity, Avrainvillamide demonstrates potent, quantitative activity against multi-drug resistant bacteria and diverse cancer cell lines [1]. More critically, it is the first and only small molecule reported to relocalize specific cytoplasmic AML-associated NPM1 mutants to the nucleolus via S-alkylation of Cys275, a functional consequence not replicated by other NPM1-binding agents [2]. Furthermore, the compound's biological profile is intricately linked to its monomeric state, as the dimeric form, stephacidin B, rapidly converts to Avrainvillamide in cell culture, making it the primary active species [3]. These unique, quantifiable mechanistic and activity profiles preclude simple interchange with analogs lacking this precise combination of attributes.

Quantitative Evidence for Avrainvillamide Differentiation vs. Comparators


Potent Antimicrobial Activity Against Multi-Drug Resistant Pathogens

Avrainvillamide exhibits potent antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. This activity is quantifiably defined by its Minimum Inhibitory Concentration (MIC) values [1]. In contrast, the dimeric form, stephacidin B, lacks reported antimicrobial activity in the primary literature, indicating a functional divergence between the monomeric and dimeric species [2].

Antimicrobial Resistance Antibiotic Discovery Natural Products

Superior Antiproliferative Activity Across Diverse Cancer Cell Lines

Avrainvillamide demonstrates broad antiproliferative activity against multiple human cancer cell lines, with GI50 values in the sub-micromolar range [1]. This activity is distinct from stephacidin B, which shows a narrower spectrum of cytotoxicity primarily against prostate cancer cells, with IC50 values of 0.06 µM (LNCaP) and 0.37 µM (PC3) [2]. The data indicates Avrainvillamide's broader potency profile.

Oncology Cancer Cell Biology Drug Discovery

First-in-Class Relocalization of AML-Associated NPM1 Mutants

Avrainvillamide is the first small molecule reported to relocalize specific cytoplasmic AML-associated NPM1 mutants to the nucleolus, an effect mediated by covalent S-alkylation of the Cys275 residue [1]. This functional consequence is not observed with other NPM1-binding compounds. Treatment with 1 µM Avrainvillamide for 24 hours is sufficient to induce this relocalization phenotype in HCT-116 cells expressing mutant NPM1, establishing a clear, quantifiable differentiation from compounds that bind NPM1 without inducing this subcellular redistribution [2].

Acute Myeloid Leukemia Targeted Therapy Chemical Biology

In Vivo Anti-Leukemic Activity Validated in Xenograft Models

The in vivo anti-leukemic activity of Avrainvillamide has been validated in subcutaneous xenograft models. A fully synthetic analog of Avrainvillamide demonstrated significant anti-proliferative activity against xenografted HCT-116 (colon cancer) and OCI-AML3 (AML) cells in mice [1]. This provides critical proof-of-concept for the therapeutic potential of the chemotype. While many natural products show potent in vitro activity, few demonstrate efficacy in complex in vivo systems, making this data a key differentiator for selecting Avrainvillamide for advanced preclinical studies.

In Vivo Pharmacology Acute Myeloid Leukemia Preclinical Development

High-Value Application Scenarios for Avrainvillamide Procurement


Chemical Probe for NPM1 Biology and AML Pathogenesis

Avrainvillamide is the premier small-molecule tool for investigating NPM1 biology, particularly in the context of acute myeloid leukemia (AML). Its unique ability to alkylate Cys275 of mutant NPM1 and induce nucleolar relocalization [1] makes it an indispensable probe for dissecting the pathological consequences of NPM1 mutations and for validating NPM1 as a therapeutic target. Laboratories studying AML can utilize Avrainvillamide to establish gold-standard phenotypic assays and to interrogate downstream signaling pathways.

Lead Compound for Developing Next-Generation Antibiotics

Given the global crisis of antimicrobial resistance, Avrainvillamide's potent and quantifiable activity against multi-drug resistant Gram-positive bacteria (MICs 12.5-25 µg/mL) [2] positions it as a high-value lead scaffold for medicinal chemistry programs. Researchers can procure Avrainvillamide to conduct structure-activity relationship (SAR) studies aimed at improving potency, broadening the spectrum of activity, and optimizing pharmacokinetic properties for the development of novel antibiotics.

Starting Point for Broad-Spectrum Anticancer Drug Discovery

The sub-micromolar GI50 values of Avrainvillamide against a panel of cancer cell lines from diverse tissue origins (prostate, breast, melanoma) [3] support its use as a versatile starting point for anticancer drug discovery. Unlike more lineage-restricted natural products, Avrainvillamide's broader activity profile provides a stronger foundation for medicinal chemistry efforts aimed at creating analogs with improved potency and selectivity for a range of solid tumors.

In Vivo Proof-of-Concept Studies for Oncology Programs

Procurement of Avrainvillamide is essential for research groups aiming to transition in vitro findings to in vivo models. The compound and its analogs have demonstrated efficacy in subcutaneous xenograft models of colon cancer (HCT-116) and AML (OCI-AML3) [4]. This established in vivo track record provides a solid foundation for further preclinical development, including studies on dosing, formulation, and combination therapies, thereby de-risking investment in the chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avrainvillamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.